molecular formula C15H11NO2S B1331037 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 73775-26-5

2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B1331037
CAS No.: 73775-26-5
M. Wt: 269.3 g/mol
InChI Key: SMFDPIVZZGFOPD-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H11NO2S and a molecular weight of 269.32 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry.

Preparation Methods

The synthesis of 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst under solvent-free conditions . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinoline N-oxide.

    Reduction: Reduction reactions can yield various hydrogenated derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common reagents used in these reactions include molecular iodine, nano ZnO, and other catalysts that promote efficient and selective transformations . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s derivatives have shown potential as inhibitors of various biological targets, making them useful in drug discovery and development.

    Medicine: Quinoline derivatives, including those derived from this compound, have been investigated for their antimicrobial, antiviral, and anticancer properties.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some quinoline derivatives act as inhibitors of phosphodiesterase enzymes, which play a role in various cellular processes .

Comparison with Similar Compounds

2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-9-6-7-14(19-9)13-8-11(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFDPIVZZGFOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350111
Record name 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649571
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73775-26-5
Record name 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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